Cas no 88280-58-4 (3-Bromo-N-phenylaniline)

3-Bromo-N-phenylaniline structure
3-Bromo-N-phenylaniline structure
Nom du produit:3-Bromo-N-phenylaniline
Numéro CAS:88280-58-4
Le MF:C12H10BrN
Mégawatts:248.118502140045
MDL:MFCD07369780
CID:709381
PubChem ID:14958606

3-Bromo-N-phenylaniline Propriétés chimiques et physiques

Nom et identifiant

    • Benzenamine,3-bromo-N-phenyl-
    • 3-BROMO DIPHENYL AMINE
    • 3-bromo-N-phenylaniline
    • 3-bromo-N-phenylBenzenamine
    • 3-Brom-diphenylamin
    • 3-bromo-N-phenylalanine
    • Benzenamine,3-bromo-N-phenyl
    • 3-Bromo-N-phenylbenzenamine (ACI)
    • Diphenylamine, 3-bromo- (6CI, 7CI)
    • 3-Bromodiphenylamine
    • N-(3-Bromophenyl)aniline
    • 88280-58-4
    • CS-0204458
    • Z1269211899
    • N-(3-bromophenyl)benzenamine
    • EN300-135145
    • DA-01629
    • DTXSID30566088
    • N-(3-bromophenyl)-aniline
    • BS-29716
    • AKOS030639993
    • SY152620
    • MFCD07369780
    • 3-BROMODIPHENYLAMINE 97
    • 3-Bromodiphenylamine, 97%
    • 3-BROMODIPHENYLAMINE97
    • SCHEMBL72905
    • E85428
    • 3-Bromo-N-phenylaniline
    • MDL: MFCD07369780
    • Piscine à noyau: 1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
    • La clé Inchi: IXTBFWCKFRFDOO-UHFFFAOYSA-N
    • Sourire: BrC1C=C(NC2C=CC=CC=2)C=CC=1

Propriétés calculées

  • Qualité précise: 247.00000
  • Masse isotopique unique: 246.99966g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 2
  • Complexité: 166
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 12Ų
  • Le xlogp3: 4.2

Propriétés expérimentales

  • Dense: 1.435 g/mL at 25 °C(lit.)
  • Point d'ébullition: 239-287 °C (DSC)(lit.)
  • Point d'éclair: >230 °F
  • Indice de réfraction: n20/D 1.671(lit.)
  • Le PSA: 12.03000
  • Le LogP: 4.26570

3-Bromo-N-phenylaniline Informations de sécurité

3-Bromo-N-phenylaniline Données douanières

  • Code HS:2921440000
  • Données douanières:

    Code douanier chinois:

    2921440000

    Résumé:

    2921440000. Diphénylamines et leurs dérivés et leurs sels. TVA 17,0%. Taux de remboursement 17,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2921440000. Diphénylamine et ses dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 17,0% … taux NPF: 6,5%. Droit général: 30,0%

3-Bromo-N-phenylaniline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-135145-0.5g
3-bromo-N-phenylaniline
88280-58-4 95.0%
0.5g
$24.0 2025-02-21
eNovation Chemicals LLC
D104943-50g
3-BROMODIPHENYLAMINE97
88280-58-4 95%
50g
$1950 2024-08-03
TRC
B504650-100mg
3-Bromo-N-phenylaniline
88280-58-4
100mg
$ 80.00 2022-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654248-1G
3-Bromo-N-phenylaniline
88280-58-4 97%
1G
¥561.02 2022-02-24
eNovation Chemicals LLC
Y1193212-5g
3-Bromo-N-phenylaniline
88280-58-4 95%
5g
$715 2024-07-20
Enamine
EN300-135145-250mg
3-bromo-N-phenylaniline
88280-58-4 95.0%
250mg
$19.0 2023-09-30
Enamine
EN300-135145-50mg
3-bromo-N-phenylaniline
88280-58-4 95.0%
50mg
$19.0 2023-09-30
Enamine
EN300-135145-1000mg
3-bromo-N-phenylaniline
88280-58-4 95.0%
1000mg
$30.0 2023-09-30
Aaron
AR00GU4X-5g
3-BROMODIPHENYLAMINE 97
88280-58-4 98%
5g
$160.00 2025-01-24
1PlusChem
1P00GTWL-250mg
3-BROMODIPHENYLAMINE 97
88280-58-4 98%
250mg
$24.00 2024-04-20

3-Bromo-N-phenylaniline Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt; 2 h, 110 °C
Référence
Revealing Topological Influence of Phenylenediamine Unit on Physicochemical Properties of Donor-Acceptor-Donor-Acceptor Thermally Activated Delayed Fluorescent Macrocycles
Izumi, Saika; et al, Chemistry - An Asian Journal, 2020, 15(23), 4098-4103

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Référence
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

Synthetic Routes 3

Conditions de réaction
1.1 Catalysts: Triphenylphosphine ,  Tungsten hexacarbonyl Solvents: Cyclopentyl methyl ether ;  24 h, 22 °C
Référence
Light-Promoted Low-Valent-Tungsten-Catalyzed Ambient Temperature Amination of Boronic Acids with Nitroaromatics
Song, Heng ; et al, Journal of Organic Chemistry, 2022, 87(8), 5303-5314

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 6 h, 130 °C
1.2 18 h, 130 °C
Référence
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; et al, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  2 h, 50 °C
1.2 Reagents: Potassium hydroxide ;  2 h, 130 °C
Référence
Direct amination of phenols under metal-free conditions
Yu, Jianzhong; et al, Synlett, 2013, 24(11), 1448-1454

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Bromobenzene
Référence
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; et al, Journal of Organic Chemistry, 1993, 58(24), 6900-1

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux
2.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
3.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Référence
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Copper Solvents: Methanol ,  Water ;  8 h, rt
Référence
Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan-Lam coupling reaction of aryl boronic acids and amines
Han, Yi; et al, Green Chemistry, 2018, 20(21), 4891-4900

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Oxygen ,  Diammonium cerium hexanitrate Catalysts: Cupric acetate Solvents: Toluene ;  12 h, rt
Référence
Copper-catalyzed, ceric ammonium nitrate mediated N-arylation of amines
Gonela, Uma Maheshwar; et al, New Journal of Chemistry, 2019, 43(7), 2861-2864

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt → -5 °C; 15 min, -5 °C
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 min, -5 °C
1.3 Solvents: Acetonitrile ;  20 min, -5 °C; 3 h, -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
o-Iodoxybenzoic Acid Mediated N-Arylation of Aromatic Amines by Using Arylhydrazines as the Arylating Counterpart
Jadhav, Ravindra R.; et al, European Journal of Organic Chemistry, 2013, 2013(30), 6779-6783

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Référence
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 1 h, -30 °C; 12 h, rt
2.1 Reagents: Acetic acid ,  Cupric acetate ,  Tetrabutylammonium fluoride ,  Oxygen Solvents: Dimethyl sulfoxide ;  24 h, rt → 45 °C
Référence
Copper-Catalyzed N-Arylation of Indoles and Anilines with Aryltrialkoxysilanes
Xie, Qi; et al, Asian Journal of Organic Chemistry, 2022, 11(3),

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → -20 °C; 2 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -20 °C; -20 °C → rt
2.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Référence
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; et al, Chemistry - A European Journal, 2022, 28(10),

Synthetic Routes 14

Conditions de réaction
1.1 Catalysts: Molybdenum oxide (MoO3) (silica supported) Solvents: Toluene ;  2 min, rt
1.2 Reagents: Triphenylphosphine ;  24 h, 100 °C
Référence
Reductive C-N Coupling of Nitroarenes: Heterogenization of MoO3 Catalyst by Confinement in Silica
Yang, Fu; et al, ChemSusChem, 2021, 14(16), 3413-3421

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 h, rt
1.2 Reagents: Sodium tert-butoxide ;  2 h, 110 °C
Référence
meta - and para -Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions
Hempe, Matthias; et al, Synthesis, 2017, 49(19), 4489-4499

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ,  Ammonia Catalysts: Cupric acetate ,  Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ,  Water ;  4 - 6 h, rt
1.2 30 min, rt
1.3 18 - 20 h, rt
Référence
Visible-light-mediated photocatalytic sequential N-arylation: an eco-friendly synthetic route to unsymmetrical diarylamines and the imatinib drug
Sana, Sravani; et al, Organic Chemistry Frontiers, 2023, 10(18), 4573-4580

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sodium acetate ,  Potassium hexafluorophosphate Catalysts: Cupric acetate ,  Ferrocenium hexafluorophosphate Solvents: Acetonitrile ;  60 °C
Référence
Mediator-Enabled Electrocatalysis with Ligandless Copper for Anaerobic Chan-Lam Coupling Reactions
Walker, Benjamin R.; et al, Journal of the American Chemical Society, 2021, 143(16), 6257-6265

3-Bromo-N-phenylaniline Raw materials

3-Bromo-N-phenylaniline Preparation Products

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:88280-58-4)3-BROMODIPHENYLAMINE 97
sfd3811
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête